5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes a hydroxyl group, two methyl groups, and a dihydroindenone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of a precursor compound using chromium trioxide in acetic acid at a controlled temperature of 35-40°C . Another method includes the use of ultrasound irradiation, which has been found to be efficient in terms of time and synthetic performance .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using chromium trioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A related compound with similar structural features but lacking the hydroxyl and methyl groups.
1-Indanone: Another similar compound with a different substitution pattern.
Uniqueness
5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl and methyl groups can significantly influence its reactivity and interactions with biological targets.
Properties
CAS No. |
381220-71-9 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-hydroxy-4,6-dimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-6-5-9-8(3-4-10(9)12)7(2)11(6)13/h5,13H,3-4H2,1-2H3 |
InChI Key |
OKIKFEXJASMAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C(=C1O)C |
Origin of Product |
United States |
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